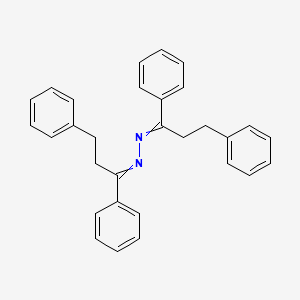
Bis(1,3-diphenylpropylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-diphenylpropylidene)hydrazine is an organic compound with the molecular formula C30H28N2 It is characterized by the presence of two 1,3-diphenylpropylidene groups attached to a central hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-diphenylpropylidene)hydrazine typically involves the condensation of 1,3-diphenylpropylidene with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(1,3-diphenylpropylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Bis(1,3-diphenylpropylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Bis(1,3-diphenylpropylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N’-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine: This compound shares a similar hydrazine core but with different substituents, leading to varied biological activities.
Pyrazole Derivatives: These compounds also contain nitrogen atoms and exhibit a range of biological activities.
Uniqueness: Bis(1,3-diphenylpropylidene)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
21837-74-1 |
|---|---|
Molecular Formula |
C30H28N2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-(1,3-diphenylpropylideneamino)-1,3-diphenylpropan-1-imine |
InChI |
InChI=1S/C30H28N2/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27)31-32-30(28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H,21-24H2 |
InChI Key |
AROHHHHPQBMXPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NN=C(CCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















